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Cat. No.: B14500930

Get Quote

Executive Summary & Scientific Context
Methyl 5-oxohexacosanoate (

, MW 424.[1]7) is a long-chain fatty acid methyl ester (FAME) characterized by a keto (oxo)
group at the

-carbon (position 5) and a methyl ester at position 1. This compound is frequently encountered
in the lipidomic profiling of environmental samples (e.g., peat, lacustrine sediments) and
microbial lipids, particularly within the Actinomycetales order (e.g., Mycobacterium species).

Identifying this specific isomer requires distinguishing it from other long-chain keto-esters (e.g.,

4-oxo or 6-oxo isomers). While standard Electron Ionization (EI) mass spectrometry provides a

robust fingerprint, the 5-oxo functionality induces specific charge-migration fragmentations that

differ significantly from saturated FAMEs. This guide details the mechanistic basis of these

patterns and compares them with alternative derivatization strategies (Picolinyl esters) for

unambiguous structural elucidation.
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Core Analysis: EI-MS Fragmentation of Methyl 5-
oxohexacosanoate
Theoretical Basis
In standard saturated FAMEs, the base peak is typically m/z 74, resulting from the McLafferty

rearrangement of the ester group. However, the introduction of a keto group at position 5

creates a competing charge-localization site. The fragmentation is dominated by mechanisms

driven by the 5-oxo group, specifically a site-specific McLafferty rearrangement and

-cleavages.

Diagnostic Fragmentation Pathways
The mass spectrum of methyl 5-oxohexacosanoate is defined by four primary diagnostic

events:

5-Oxo Specific McLafferty Rearrangement (Base Peak Candidate):

Mechanism: A

-hydrogen from C8 (relative to the C5 ketone) transfers to the carbonyl oxygen at C5. This
is followed by cleavage of the C6-C7 bond.

Fragment: The charge remains on the oxygen-containing fragment:

.

m/z:144.

Significance: This ion is highly characteristic of 5-oxo FAMEs. For a 4-oxo isomer, this

shifts to m/z 130; for a 6-oxo, it shifts to m/z 158.

-Cleavage (Proximal):

Mechanism: Cleavage of the bond between C5 and C6 (distal to ester) or C4 and C5

(proximal).

Ion A (C5-C6 break):
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.

m/z:129.

Ion B (C4-C5 break):

.

m/z:101.

Secondary Elimination:

Mechanism: Loss of methanol (32 Da) from the McLafferty ion (m/z 144).

m/z:112 (144 - 32).

Standard Ester Ions:

m/z 74:

(McLafferty of the ester moiety). This is often present but of lower intensity compared to
saturated FAMEs due to competition from the 5-oxo group.

m/z 55:

.

Quantitative Diagnostic Ion Table
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Ion (m/z) Origin / Mechanism Structure / Formula
Relative Intensity
(Approx)

424
Molecular Ion (

)
Weak (<5%)

144
McLafferty

Rearrangement (Keto)
Base Peak / High

129 -Cleavage (Distal) Medium-High

112 Secondary Elimination (Loss of MeOH from

144)
Medium

101 -Cleavage (Proximal) Medium

74

McLafferty

Rearrangement

(Ester)

Low-Medium

Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways that define the

spectrum.
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Distal Fragment
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Minor Pathway
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Caption: Competing fragmentation pathways for Methyl 5-oxohexacosanoate. The Keto-

McLafferty (m/z 144) dominates over the standard Ester-McLafferty (m/z 74).

Comparative Analysis: Alternatives for Structural
Localization
While the methyl ester derivative is standard, it can be ambiguous if the keto group is located

deep within the chain (e.g., C13 vs C14). For C5, the methyl ester is distinct, but verification

using Picolinyl Esters is the gold standard for structural proof.

Alternative: 3-Picolinyl Esters
Picolinyl esters (3-pyridylcarbinol esters) promote charge-remote fragmentation. The nitrogen

atom localizes the charge, allowing radical-induced cleavage along the entire alkyl chain. This

creates a "ladder" of ions separated by 14 Da (
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).

Mechanism: The radical abstracts hydrogens from the chain, causing cleavage.

Performance vs. Methyl Ester:

Methyl Ester: Relies on specific rearrangements (McLafferty).[2] Good for head-group

functionalization (like 5-oxo) but poor for mid-chain features.

Picolinyl Ester: Provides a complete map.

Diagnostic Pattern for 5-oxo-Picolinyl Ester:

Regular series of ions: m/z 92, 108, 151, 164 (picolinyl specific).

The Gap: At the position of the ketone, the regular 14 Da spacing is interrupted.

Specific Ions: Cleavage

to the ketone is favored. You will observe prominent ions corresponding to cleavage on
either side of the carbonyl carbon.[3]

Isomeric Comparison (Self-Validation)
To validate that your analyte is indeed the 5-oxo isomer and not the 4-oxo or 6-oxo, compare

the McLafferty rearrangement ion shifts:

Isomer
Structure (Head
Group)

Diagnostic
McLafferty Ion
(m/z)

Diagnostic

-Cleavage (m/z)

4-oxo 130 115

5-oxo 144 129

6-oxo 158 143

Note: If your spectrum shows m/z 144 as the base peak (or very intense) and m/z 74 is weak,

you have strong evidence for the 5-oxo isomer.
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Detailed Experimental Protocol
Sample Preparation & Derivatization
Objective: Convert free fatty acids or complex lipids into methyl esters (FAMEs) suitable for

GC-MS.

Reagents:

Boron trifluoride (

) in methanol (14% w/v).

Hexane (HPLC grade).

Saturated NaCl solution.

Workflow:

Extraction: Extract total lipids from the sample (e.g., lyophilized bacterial cells or sediment)

using a modified Bligh & Dyer method (Chloroform:Methanol 2:1).

Hydrolysis (Optional): If lipids are bound (e.g., triglycerides), saponify with 0.5M NaOH in

methanol at 70°C for 30 min.

Methylation:

Add 1 mL

-Methanol to the dried lipid extract.

Incubate at 60°C for 15 minutes. Note: Keto groups are stable under these mild

conditions. Avoid harsh acid hydrolysis which might degrade the keto functionality.

Extraction of FAMEs:

Add 1 mL Hexane and 1 mL Saturated NaCl.

Vortex vigorously for 1 minute.
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Centrifuge at 2000 x g for 5 minutes.

Collect the upper hexane layer.

Concentration: Evaporate hexane under a gentle stream of nitrogen to ~100

.

GC-MS Acquisition Parameters
Due to the high molecular weight of hexacosanoate (C26 chain), high-temperature columns are

required.

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

Column: DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

Polar columns (DB-23) may cause excessive retention for C26.

Inlet: Splitless mode, 280°C.

Carrier Gas: Helium, constant flow 1.0 mL/min.

Oven Program:

Initial: 100°C (hold 1 min).

Ramp 1: 20°C/min to 200°C.

Ramp 2: 5°C/min to 300°C (hold 10 min). Critical: Ensure final temp is high enough to

elute C26.

MS Source: Electron Ionization (EI), 70 eV, 230°C.

Scan Range: m/z 50–500.

Analytical Workflow Diagram
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Caption: Optimized workflow for the extraction, derivatization, and GC-MS analysis of long-

chain keto-FAMEs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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